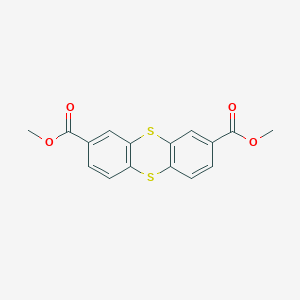

Dimethyl thianthrene-2,8-dicarboxylate

説明

Dimethyl thianthrene-2,8-dicarboxylate is a sulfur-containing heterocyclic compound featuring a thianthrene core (two benzene rings bridged by two sulfur atoms) with methyl ester groups at the 2- and 8-positions. Thianthrene derivatives are known for their electron-rich aromatic systems, which make them candidates for optoelectronic materials or intermediates in catalytic reactions .

特性

CAS番号 |

65178-27-0 |

|---|---|

分子式 |

C16H12O4S2 |

分子量 |

332.4 g/mol |

IUPAC名 |

dimethyl thianthrene-2,8-dicarboxylate |

InChI |

InChI=1S/C16H12O4S2/c1-19-15(17)9-3-5-11-13(7-9)22-14-8-10(16(18)20-2)4-6-12(14)21-11/h3-8H,1-2H3 |

InChIキー |

PQGWXBRNYDLOSF-UHFFFAOYSA-N |

正規SMILES |

COC(=O)C1=CC2=C(C=C1)SC3=C(S2)C=C(C=C3)C(=O)OC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Dimethyl thianthrene-2,8-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of thianthrene with dimethyl acetylenedicarboxylate under specific conditions . Another method includes the use of S-diimidated 1,2-arenedithiols as benzene-1,2-dithiol dication synthons, which are then reacted with aromatic substrates in the presence of a catalytic amount of trifluoromethanesulfonic acid (TfOH) .

Industrial Production Methods

Industrial production of dimethyl thianthrene-2,8-dicarboxylate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and controlled reaction environments are crucial for efficient production .

化学反応の分析

Types of Reactions

Dimethyl thianthrene-2,8-dicarboxylate undergoes various chemical reactions, including:

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid for oxidation, zinc or tin chloride for reduction, and various bases for substitution reactions . The reaction conditions, such as temperature, solvent, and catalyst, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield radical cations, while reduction reactions produce reduced forms of the compound .

科学的研究の応用

Dimethyl thianthrene-2,8-dicarboxylate has a wide range of scientific research applications, including:

作用機序

The mechanism of action of dimethyl thianthrene-2,8-dicarboxylate involves its interaction with molecular targets and pathways. The compound’s sulfur-containing structure allows it to participate in redox reactions, which can influence various biochemical pathways . Its ability to form stable radical cations and reduced forms makes it a valuable tool in studying redox processes and their effects on molecular targets .

類似化合物との比較

Comparison with Structural Analogs

Structural and Functional Differences

Thianthrene vs. Thieno-Thiophene Derivatives

- Thianthrene Core: The thianthrene scaffold (C₁₂H₈S₂) provides rigidity and planar aromaticity, facilitating π-π stacking interactions. In contrast, thieno-thiophene derivatives (e.g., diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate) feature fused thiophene rings, which introduce greater conformational flexibility and altered electronic properties .

- Functional Groups: Methyl esters in thianthrene-2,8-dicarboxylate enhance solubility in polar aprotic solvents, whereas ethyl esters in thieno-thiophene analogs improve thermal stability for material applications .

Thianthrene vs. Diazocine Derivatives

- Heteroatom Bridging : The diazocine-based compound (dimethyl 6,12-bis(trifluoromethyl)-5,6,11,12-tetrahydro-6,12-epoxydibenzo[b,f][1,5]diazocine-2,8-dicarboxylate) replaces sulfur bridges with nitrogen atoms and an epoxy group, significantly altering reactivity. The trifluoromethyl groups in this analog increase hydrophobicity and electron-withdrawing effects, which are absent in the thianthrene derivative .

Thianthrene vs. Aliphatic Dicarboxylates

- Dimethyl Sebacate : This aliphatic compound (dimethyl decanedioate) lacks aromaticity, resulting in lower melting points (∼20°C) and applications as a plasticizer or solvent. Thianthrene derivatives, with their rigid aromatic cores, are better suited for high-temperature or optoelectronic applications .

Key Observations :

- Thieno-thiophene derivatives require harsh conditions (microwave irradiation, 250°C), whereas diazocine synthesis employs milder, solvent-free methods .

- Aliphatic dicarboxylates like dimethyl sebacate are synthesized via straightforward esterification, contrasting with the multi-step protocols for aromatic analogs .

Physicochemical and Functional Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。